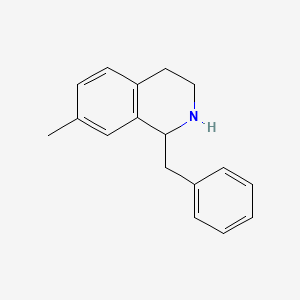
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and other diseases .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
化学反应分析
Types of Reactions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
作用机制
The mechanism of action of 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the metabolism of dopamine, increase the production of free radicals, and inhibit dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway. These actions contribute to its neurotoxic effects, which are of particular interest in the study of Parkinson’s disease .
相似化合物的比较
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and role in Parkinson’s disease research.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neuroprotective and antidepressant-like effects.
Uniqueness: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic applications. Its ability to modulate dopamine metabolism and produce free radicals distinguishes it from other tetrahydroisoquinoline derivatives .
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
1-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11,17-18H,9-10,12H2,1H3 |
InChI 键 |
MVKLFVQZCNEFNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


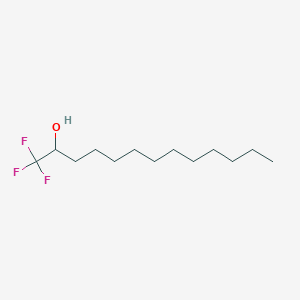
![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

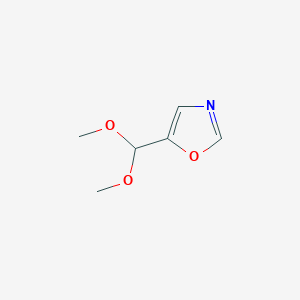
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
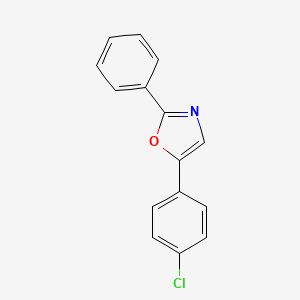
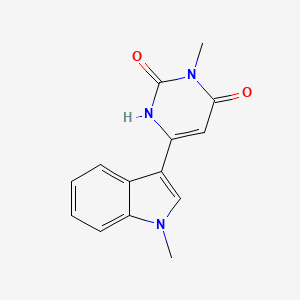
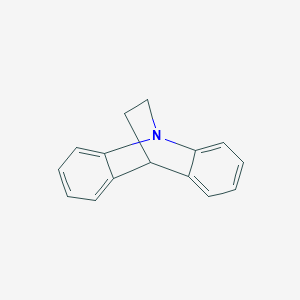
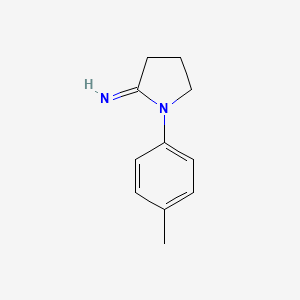
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


